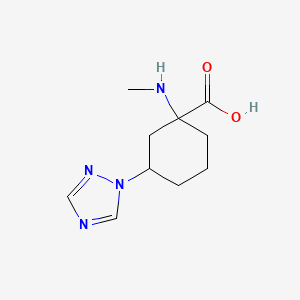

1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid

Description

1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a methylamino group and a 1,2,4-triazole substituent. Its structure combines a rigid cyclohexane backbone with polar functional groups, making it a candidate for biological applications, particularly in antifungal research. The compound’s triazole moiety is a hallmark of agents targeting fungal cytochrome P450 enzymes (e.g., CYP51), while the carboxylic acid group may enhance solubility or ionic interactions with biological targets .

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H16N4O2/c1-11-10(9(15)16)4-2-3-8(5-10)14-7-12-6-13-14/h6-8,11H,2-5H2,1H3,(H,15,16) |

InChI Key |

YGNNRWRYWJWVIU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCC(C1)N2C=NC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the methylamino group: This step often involves the use of methylamine under controlled conditions to ensure selective substitution.

Attachment of the 1,2,4-triazolyl group: This can be accomplished through a cycloaddition reaction involving azides and alkynes, forming the triazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the cyclohexane ring.

Scientific Research Applications

1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Antifungal Agents

2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Derivatives

- Structure: Propanol backbone with triazole and difluorophenyl groups.

- Dimethylation at the 3-position in analogs improves antifungal efficacy, as seen in murine candidiasis models .

- Activity : Exhibits potent CYP51 inhibition, but the absence of a carboxylic acid group may limit solubility compared to the target compound .

Triadimefon [1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone]

- Structure: Butanone backbone with triazole, chlorophenoxy, and dimethyl groups.

- Unlike the target compound, it lacks a carboxylic acid, reducing polar interactions .

Carboxylic Acid Derivatives with Triazole Moieties

3-(1H-1,2,4-Triazol-1-yl)benzoic Acid and 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

- Structure : Benzoic acid derivatives with triazole at the 3- or 4-position.

- Key Differences : Aromatic benzoic acid backbone vs. alicyclic cyclohexane. The target compound’s cyclohexane may offer better metabolic stability.

- Physicochemical Properties : Higher melting points (262–320°C) suggest stronger crystalline packing vs. the target compound (data unreported) .

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Cyclohexane-linked 1,2,3-triazole-carboxylic acid.

- Key Differences: 1,2,3-triazole (vs. 1,2,4-triazole) alters electronic properties and hydrogen-bonding capacity. The cyclohexyl group increases hydrophobicity compared to the methylamino substituent in the target compound .

- Activity: Not explicitly reported, but 1,2,3-triazoles are less common in antifungal agents, suggesting reduced CYP51 affinity .

Cyclohexane-Based Analogs

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

- Structure : Cyclohexane with 4-methyl-1,2,4-triazole and amine groups.

- The methyl-triazole substituent may sterically hinder target binding compared to the unsubstituted triazole in the target compound .

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic Acid

Research Findings and Implications

- Structural Rigidity: The cyclohexane backbone in the target compound may enhance metabolic stability compared to flexible propanol/butanone analogs .

- Role of Carboxylic Acid: This group likely improves solubility and target engagement via ionic interactions, a feature absent in non-carboxylic acid analogs like Triadimefon .

- Triazole vs. Pyrazole: Pyrazole-substituted analogs (e.g., 1-(Methylamino)-3-pyrazol-cyclohexane-carboxylic acid) are less effective in fungal CYP51 inhibition, underscoring the critical role of 1,2,4-triazole .

Biological Activity

1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its structural complexity and potential therapeutic applications. The presence of the triazole moiety in its structure suggests significant biological activity, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and including data tables for clarity.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methylamino group and a 1H-1,2,4-triazole moiety. Its molecular formula is C9H15N5O, with a molecular weight of 209.25 g/mol. The structural characteristics are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : The triazole ring is commonly associated with antimicrobial properties. Studies have shown that derivatives containing triazole exhibit significant inhibition against various pathogens.

- Antifungal Activity : The compound's structure suggests it may act against fungal infections, similar to other triazole-containing compounds that are known to disrupt fungal cell membrane synthesis.

Data Table: Biological Activity Summary

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives, including the target compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. The results demonstrated an IC50 value of 25 µg/mL, suggesting strong potential for therapeutic use in treating fungal infections.

Study 3: Cytotoxic Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis with an IC50 value of approximately 30 µg/mL. Molecular docking studies indicated favorable binding interactions with key proteins involved in apoptosis pathways.

The biological activity of this compound can be attributed to:

- Triazole Interaction : The triazole ring may interfere with enzyme functions essential for microbial survival.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt membrane integrity in fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.